molecular formula C10H16O7 B10854271 3,6-Di-O-acetyl-2-deoxy-d-glucopyranose

3,6-Di-O-acetyl-2-deoxy-d-glucopyranose

Cat. No. B10854271
M. Wt: 248.23 g/mol
InChI Key: BYPTXUKSDKAPKO-OPRDCNLKSA-N
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Description

WP-1122 is a prodrug of 2-deoxy-D-glucose, a well-known glucose decoy. This compound has been developed to enhance the cellular uptake of 2-deoxy-D-glucose, increase its half-life, and improve its ability to cross the blood-brain barrier. WP-1122 has shown potential in preclinical studies for treating various diseases, including glioblastoma multiforme and viral infections .

Preparation Methods

The synthesis of WP-1122 involves the acetylation of 2-deoxy-D-glucose. The reaction typically uses acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0°C to 5°C and stirring the mixture for several hours. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for WP-1122 are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

WP-1122 undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and enzymes, WP-1122 is hydrolyzed to release 2-deoxy-D-glucose.

    Substitution: The acetyl groups in WP-1122 can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include water, enzymes, and oxidizing agents. The major product formed from the hydrolysis of WP-1122 is 2-deoxy-D-glucose .

Scientific Research Applications

WP-1122 has a wide range of scientific research applications:

    Chemistry: WP-1122 is used as a tool to study glycolysis inhibition and glycosylation processes.

    Biology: It is employed in research to understand cellular metabolism and the role of glucose analogs in cellular processes.

    Medicine: WP-1122 has shown promise in preclinical studies for treating glioblastoma multiforme, a highly aggressive brain tumor.

    Industry: WP-1122’s ability to cross the blood-brain barrier makes it a valuable compound for developing treatments for central nervous system diseases.

Mechanism of Action

WP-1122 exerts its effects by inhibiting glycolysis, a critical metabolic pathway for energy production in cells. As a prodrug, WP-1122 is converted into 2-deoxy-D-glucose within the body. 2-deoxy-D-glucose competes with glucose for uptake by cells and inhibits the enzyme hexokinase, which is essential for the first step of glycolysis. This inhibition leads to a decrease in energy production, particularly in rapidly dividing cells such as cancer cells .

WP-1122 also affects glycosylation processes, which are crucial for protein folding and function. By altering glycosylation, WP-1122 can disrupt the function of viral proteins, making it a potential antiviral agent .

Comparison with Similar Compounds

WP-1122 is unique due to its enhanced ability to cross the blood-brain barrier and its increased cellular uptake compared to 2-deoxy-D-glucose alone. Similar compounds include:

WP-1122’s unique properties make it a valuable tool for research and potential therapeutic applications, particularly in treating central nervous system diseases and viral infections .

properties

Molecular Formula

C10H16O7

Molecular Weight

248.23 g/mol

IUPAC Name

[(2R,3R,4R)-4-acetyloxy-2,3-dihydroxy-6-oxohexyl] acetate

InChI

InChI=1S/C10H16O7/c1-6(12)16-5-8(14)10(15)9(3-4-11)17-7(2)13/h4,8-10,14-15H,3,5H2,1-2H3/t8-,9-,10-/m1/s1

InChI Key

BYPTXUKSDKAPKO-OPRDCNLKSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@@H](CC=O)OC(=O)C)O)O

Canonical SMILES

CC(=O)OCC(C(C(CC=O)OC(=O)C)O)O

Origin of Product

United States

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